
3,4-Dichloro-5-nitrobenzaldehyde
Overview
Description
3,4-Dichloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzaldehyde core. This compound is primarily used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzaldehyde typically involves the nitration of 3,4-dichlorobenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 3,4-Dichloro-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 3,4-Dichloro-5-nitrobenzoic acid.
Scientific Research Applications
3,4-Dichloro-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-nitrobenzaldehyde largely depends on its specific application. For instance, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
3,4-Dichlorobenzaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
3,4-Dichloro-5-aminobenzaldehyde: Formed by the reduction of 3,4-Dichloro-5-nitrobenzaldehyde, with distinct chemical properties and uses.
3,4-Dihydroxy-5-nitrobenzaldehyde: Contains hydroxyl groups instead of chlorine atoms, leading to different chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of both electron-withdrawing chlorine and nitro groups, which significantly influence its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of chemical reactions further enhances its versatility in research and industrial applications .
Biological Activity
3,4-Dichloro-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a nitro group on the benzaldehyde ring. Its molecular formula is , and it exhibits unique properties that facilitate interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.
2. Enzyme Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of certain enzymes. Notably, it has been studied for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. The compound has shown a mixed-type inhibition profile with an IC50 value of approximately 3 µM, comparable to established inhibitors like allopurinol .
Mechanism of Action:
- The compound interacts with the molybdenum center of XO.
- It inhibits uric acid production effectively in both cell-free systems and animal models of hyperuricemia.
3. Anticancer Potential
Emerging research suggests that derivatives of this compound may possess anticancer activity. Studies have indicated that certain analogs can induce apoptosis in cancer cell lines:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
Human colorectal carcinoma | 90 | Induction of apoptotic pathways |
Oral squamous cell carcinoma | 977 | Apoptosis via azomethine group |
These findings highlight the need for further exploration into its potential as a therapeutic agent in oncology.
Case Studies and Experimental Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of activity, particularly against gram-positive bacteria. The results support its potential use in pharmaceutical formulations aimed at treating infections caused by resistant strains.
- Xanthine Oxidase Inhibition : In a controlled study involving hyperuricemic mice, administration of the compound resulted in a significant reduction in serum uric acid levels without notable side effects, unlike traditional treatments . This positions it as a promising candidate for managing gout and related conditions.
- Anticancer Activity : Research on the compound's derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction, suggesting that further structural modifications could enhance efficacy and selectivity against cancer cells .
Properties
IUPAC Name |
3,4-dichloro-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRLAJBJMWNMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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